molecular formula C15H11ClFNO2 B13809843 N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide

Katalognummer: B13809843
Molekulargewicht: 291.70 g/mol
InChI-Schlüssel: BIJCUDKFSIRCDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H11ClFNO2 and a molecular weight of 291.7 g/mol . This compound is known for its unique chemical structure, which includes a chloro and fluorobenzoyl group attached to an acetamide moiety. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-fluorobenzoyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C15H11ClFNO2

Molekulargewicht

291.70 g/mol

IUPAC-Name

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H11ClFNO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19)

InChI-Schlüssel

BIJCUDKFSIRCDI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.